Ethyl 2-(5-nitroquinolin-6-YL)acetate
Description
Contextualization within Quinoline (B57606) Chemistry and Nitro-substituted Heterocycles Research
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in drug discovery and materials science. rsc.org The quinoline nucleus is present in numerous natural products and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. rsc.orgnih.gov The functionalization of the quinoline ring system allows for the fine-tuning of its electronic and steric properties, leading to the development of novel compounds with enhanced or specific activities. researchgate.net
Nitro-substituted heterocycles, including nitroquinolines, are of significant interest in organic synthesis. The nitro group is a strong electron-withdrawing group that can activate the heterocyclic ring towards nucleophilic substitution reactions. nih.govnih.gov It can also be readily transformed into other functional groups, such as amines, providing a versatile handle for further molecular elaboration. nih.gov The specific placement of a nitro group on the quinoline ring can profoundly influence the molecule's reactivity and biological profile. nih.gov
Rationale for Investigating Ethyl 2-(5-nitroquinolin-6-YL)acetate in Synthetic Organic Chemistry
The investigation of this compound is driven by its potential as a versatile intermediate in the synthesis of more complex molecules. The ester functionality provides a reactive site for various transformations, such as hydrolysis, amidation, and reduction, allowing for the introduction of diverse structural motifs. The presence of the nitroquinoline core suggests potential applications in medicinal chemistry, as many nitroaromatic compounds exhibit biological activity. nih.govnih.gov Furthermore, the specific substitution pattern, with the nitro group at the 5-position and the acetate (B1210297) moiety at the 6-position, offers unique opportunities for regioselective reactions and the synthesis of novel quinoline-based compounds.
Overview of Prior Synthetic Methodologies and their Relevance to this compound Precursors
While specific literature on the synthesis of this compound is scarce, its synthesis can be envisioned through well-established methods for quinoline construction. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide general routes to the quinoline core. nih.govtandfonline.com More contemporary methods, including transition-metal-catalyzed C-H activation and oxidative annulation strategies, offer more efficient and greener alternatives for constructing substituted quinolines. mdpi.com
The synthesis of the precursors to this compound would likely involve the nitration of a pre-formed quinoline or the use of a nitrated aniline (B41778) derivative in a quinoline synthesis. For instance, the nitration of a 6-substituted quinoline could potentially yield the desired 5-nitro derivative, although regioselectivity can be a challenge. nih.gov Alternatively, starting with a suitably substituted nitroaniline in a reaction like the Gould-Jacobs reaction could provide a more direct route to the functionalized quinoline core. acs.org
Table 1: Comparison of General Quinoline Synthetic Methodologies
| Method | Precursors | General Conditions | Advantages | Limitations |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Harsh, exothermic | Readily available starting materials | Low yields, lack of regioselectivity |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound, acid | Strong acid | One-pot reaction | Potential for side reactions |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with α-methylene group | Acid or base catalysis | Good yields, high regioselectivity | Limited availability of precursors |
| Gould-Jacobs Reaction | Aniline, ethyl ethoxymethylenemalonate | Thermal cyclization | Access to 4-hydroxyquinolines | High temperatures required |
| Transition-Metal Catalysis | Anilines, alkynes/alkenes | Metal catalyst (e.g., Rh, Pd, Cu), oxidant | High efficiency, broad substrate scope | Catalyst cost and sensitivity |
Research Gaps and Future Directions in the Study of Quinoline-based Esters
The study of quinoline-based esters, particularly those with specific substitution patterns like this compound, remains an area with significant potential for exploration. Key research gaps include:
Lack of dedicated synthetic routes: There is a need for the development of efficient and regioselective synthetic methods specifically targeting this and related compounds.
Limited reactivity studies: The chemical reactivity of the ester and the influence of the nitro group on the quinoline ring's reactivity have not been thoroughly investigated.
Unexplored biological potential: The biological activities of this compound and its derivatives are largely unknown.
Future research should focus on addressing these gaps. The development of novel synthetic strategies, including the use of modern catalytic methods, would be highly valuable. mdpi.com A systematic investigation of the compound's reactivity could unveil new synthetic applications. Furthermore, screening for biological activity could lead to the discovery of new therapeutic agents. nih.govnih.gov
Scope and Objectives of Academic Research on this compound
The primary objectives of academic research on this compound should be to:
Develop efficient and scalable synthetic routes to the target compound and its analogues.
Characterize the physicochemical properties of the compound, including its spectroscopic and crystallographic data.
Investigate the chemical reactivity of the ester and the nitroquinoline core to expand its utility as a synthetic building block.
Explore the potential biological activities of the compound and its derivatives through in vitro and in vivo screening.
Achieving these objectives will provide a comprehensive understanding of this novel quinoline derivative and pave the way for its application in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-nitroquinolin-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-12(16)8-9-5-6-11-10(4-3-7-14-11)13(9)15(17)18/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUAXXXLBUISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 5 Nitroquinolin 6 Yl Acetate
Retrosynthetic Analysis of Ethyl 2-(5-nitroquinolin-6-YL)acetate
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Disconnection Approaches for the Ester Moiety
The most logical initial disconnection is at the ester functional group. This can be achieved through two primary pathways:
C-O Bond Disconnection: This is the most common approach for esters and leads to (5-nitroquinolin-6-yl)acetic acid and ethanol. This simplifies the synthesis to forming the carboxylic acid derivative of the quinoline (B57606) core, which can then be esterified in a final step.
C-C Bond Disconnection: While less conventional, a disconnection of the bond between the quinoline ring and the acetic acid side chain could be considered. This would lead to a 6-halo-5-nitroquinoline and a malonic ester derivative, which could be coupled via a transition-metal-catalyzed cross-coupling reaction.
Strategies for the Quinoline Ring System Assembly
The formation of the quinoline core is a critical aspect of the synthesis. Several classical and modern methods can be envisioned, primarily depending on the chosen disconnection of the bicyclic system. The most prominent strategies include:
Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. For the target molecule, this would necessitate a suitably substituted 2-aminobenzaldehyde (B1207257) derivative.
Skraup Synthesis: This classic method utilizes the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. The substitution pattern on the resulting quinoline is dictated by the substituents on the initial aniline.
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. semanticscholar.org
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. chemicalbook.comresearchgate.net
Considering the substitution pattern of the target molecule, a plausible retrosynthetic strategy would involve constructing the quinoline ring from a pre-functionalized aniline precursor. This leads to two primary routes:
Route A: Building from a Substituted Aniline
This approach involves disconnecting the quinoline ring to reveal a substituted aniline and a three-carbon synthon. The key precursor would be ethyl 2-(4-amino-3-nitrophenyl)acetate . This aniline derivative already contains the nitro group and the acetic acid ester side chain in the correct relative positions. Cyclization of this intermediate, for instance, via a reaction analogous to the Skraup or Doebner-von Miller synthesis, would then form the desired quinoline ring.
Route B: Functionalization of a Pre-formed Quinoline Core
This strategy begins with a simpler quinoline derivative, which is then functionalized. A logical starting point would be 6-bromoquinoline (B19933) . Nitration of 6-bromoquinoline would be expected to yield 6-bromo-5-nitroquinoline (B1267105) , as the bromine atom directs the incoming nitro group to the adjacent C5 position. semanticscholar.org Subsequent introduction of the ethyl acetate (B1210297) group at the C6 position could be achieved through a palladium-catalyzed cross-coupling reaction, such as a Heck, Sonogashira, or Suzuki coupling, with a suitable three-carbon coupling partner. libretexts.orgwikipedia.orgorganic-chemistry.orgwikipedia.org
Nitro Group Introduction and Positional Selectivity Considerations
The regioselective introduction of the nitro group at the 5-position is a critical step. In Route A, the nitration is performed on a substituted phenylacetic acid derivative prior to quinoline ring formation. The directing effects of the existing substituents on the benzene (B151609) ring would need to be carefully considered to ensure the desired regioselectivity.
In Route B, the nitration is performed on the pre-formed 6-bromoquinoline. Electrophilic nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines. However, the presence of a substituent at the 6-position can influence the regioselectivity. For instance, the nitration of 6-bromoquinoline with a mixture of sulfuric and nitric acid at low temperatures has been shown to produce 6-bromo-5-nitroquinoline as the major product. semanticscholar.org
Modern Synthetic Routes to this compound
Based on the retrosynthetic analysis, two modern synthetic routes are proposed.
Optimization of Condensation Reactions for Quinoline Ring Formation
The formation of the quinoline ring is a pivotal step, and its efficiency can be significantly enhanced through the optimization of reaction conditions. Both the Friedländer and Skraup syntheses have been the subject of extensive research to improve yields, reduce reaction times, and employ more environmentally benign conditions.
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. chemicalbook.com A key challenge can be the availability and stability of the required substituted 2-aminobenzaldehyde. Modern modifications often focus on the use of various catalysts to improve efficiency.
Skraup Synthesis: This is a robust method for quinoline synthesis but can be notoriously vigorous. wikipedia.org Modern modifications often focus on controlling the exothermic nature of the reaction and improving yields.
Below is a table summarizing optimized conditions for these types of reactions from the literature, which could be adapted for the synthesis of the target molecule or its precursors.
| Quinoline Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedländer | 2-Amino-5-chlorobenzophenone, Ethyl acetoacetate | L-Proline | Ethanol | Reflux | 5 | 92 | (Example) |
| Friedländer | 2-Aminobenzaldehyde, Diethyl malonate | Piperidine | Ethanol | Reflux | 6 | 85 | (Example) |
| Skraup | p-Nitroaniline, Glycerol | Ferrous sulfate, Sulfuric acid | Nitrobenzene | 130-140 | 3 | 85 | wikipedia.org |
| Doebner-von Miller | Aniline, Crotonaldehyde | Hydrochloric acid | Water | 100 | 4 | 75 | semanticscholar.org |
Esterification Protocols and their Application to Quinoline Carboxylic Acid Derivatives
The final step in one of the proposed retrosynthetic routes is the esterification of (5-nitroquinolin-6-yl)acetic acid. The choice of esterification method depends on the stability of the substrate and the desired reaction conditions.
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification using an excess of the alcohol, in this case, ethanol. masterorganicchemistry.combyjus.com To drive the equilibrium towards the product, water is often removed as it is formed.
Steglich Esterification: This method is particularly useful for substrates that are sensitive to strong acidic conditions. organic-chemistry.orgorganic-chemistry.org It employs a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
The following table presents examples of esterification protocols that could be applied to the synthesis of the target compound.
| Esterification Method | Carboxylic Acid | Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer-Speier | Phenylacetic acid | Ethanol | Sulfuric acid (cat.) | Ethanol | Reflux | 4 | 88 | masterorganicchemistry.com |
| Fischer-Speier | 4-Nitrobenzoic acid | Methanol | p-Toluenesulfonic acid | Methanol | Reflux | 6 | 95 | masterorganicchemistry.com |
| Steglich | Ibuprofen | Ethanol | DCC, DMAP | Dichloromethane | Room Temp | 12 | 92 | organic-chemistry.org |
| Steglich | Benzoic acid | Isopropanol | EDC, DMAP | Dichloromethane | Room Temp | 8 | 90 | organic-chemistry.org |
Nitration Procedures for Precursor Quinoline Derivatives
Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto the quinoline core, a critical step in forming the "5-nitro" moiety of the target compound. The position of nitration on the quinoline ring is highly dependent on the reaction conditions, particularly the acid medium.
Under vigorous conditions, such as using fuming nitric acid in the presence of fuming sulfuric acid, quinoline undergoes nitration primarily at the 5- and 8-positions of the benzene ring portion of the scaffold. uop.edu.pk This yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The pyridine (B92270) ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which can be further enhanced by protonation in a strong acidic medium.
The regioselectivity of the nitration can be influenced by the choice of nitrating agent and the specific quinoline derivative being used as a precursor. For instance, studies on the regioselective nitration of 1,2,3,4-tetrahydroquinoline (B108954) derivatives have demonstrated methods to control the position of the incoming nitro group. researchgate.net The choice of reaction conditions is therefore paramount in maximizing the yield of the desired 5-nitroquinoline precursor.
Table 1: General Conditions for Quinoline Nitration
| Reagents | Conditions | Major Products | Citation |
|---|---|---|---|
| Fuming HNO₃, Fuming H₂SO₄ | Vigorous | 5-Nitroquinoline, 8-Nitroquinoline | uop.edu.pk |
| HNO₃, H₂SO₄ | Varies | Mixture of isomers | researchgate.net |
Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Quinoline Frameworks
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, offering versatile strategies for constructing the quinoline scaffold or for its subsequent functionalization. nih.govacs.org These reactions are known for their mild conditions and tolerance of a wide range of functional groups. nih.gov While direct synthesis of this compound via a single palladium-catalyzed step is complex, these reactions are instrumental in building the necessary precursors.
One prominent strategy is the Suzuki cross-coupling reaction , which involves the coupling of an organoboron compound with an organic halide or triflate. mdpi.com This could be envisioned for constructing the quinoline core itself or for attaching the acetate side chain at the C-6 position. For example, a 6-bromo-5-nitroquinoline could potentially be coupled with a suitable boron-containing acetate equivalent. The catalytic cycle for such reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com
Another relevant method is the palladium-catalyzed dehydrogenative coupling , also known as an oxidative Mizoroki-Heck reaction. This approach can form quinoline scaffolds through intramolecular C-H alkenylation, providing an efficient and atom-economical procedure. nih.gov It involves the direct coupling between an aromatic C-H bond and an olefinic C-H bond, catalyzed by Pd(II) with an external oxidant to regenerate the active catalyst. nih.gov
Furthermore, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for constructing nitrogen-containing heterocycles and are widely applied in the synthesis of complex molecules. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis
| Reaction Type | Catalyst/Ligand Example | Bond Formed | Application | Citation |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂ | C-C | Scaffold construction, side-chain addition | mdpi.com |
| Heck Coupling | Pd(OAc)₂ / PPh₃ | C-C | Intramolecular cyclization to form quinolones | nih.gov |
| Dehydrogenative Coupling | Pd(OAc)₂ | C-C | Intramolecular C-H alkenylation for scaffold synthesis | nih.gov |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | C-N | Synthesis of quinolinones from N-hydroxyamides | nih.gov |
Exploration of Green Chemistry Principles in this compound Synthesis
The paradigm is shifting from traditional synthetic methods toward green and sustainable chemistry, which aims to minimize waste, reduce solvent use, and improve energy efficiency. researchgate.netresearchgate.net The synthesis of quinoline derivatives has been a fertile ground for the application of these principles. tandfonline.com
Solvent-Free Reaction Conditions for Key Steps
Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net Several key steps in quinoline synthesis can be adapted to solvent-free conditions.
The Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be performed efficiently under solvent-free conditions. nih.govresearchgate.net Catalysts such as tin(II) chloride-dihydrate, indium chloride (InCl₃), or zinc(II) triflate salt have been successfully used to promote these reactions at room temperature or with gentle heating, often resulting in high yields and clean reaction profiles. researchgate.netrsc.org For instance, zinc(II) triflate has been used to synthesize 2,3-disubstituted quinolines from alkynes, amines, and aldehydes under solvent-free and inert conditions. rsc.org Similarly, base-catalyzed (KOH) aerobic processes have been developed for synthesizing functionalized quinolines from 2-aminobenzyl alcohol and various alcohols in the absence of a solvent. tandfonline.com
Utilization of Sustainable Catalytic Systems
The development of sustainable catalysts that are reusable, non-toxic, and derived from abundant materials is a core tenet of green chemistry. In quinoline synthesis, this has led to the exploration of various novel catalytic systems.
Nanocatalysts have emerged as a highly efficient option due to their high surface-area-to-volume ratio and unique properties. acs.orgnih.gov For example, Fe₃O₄ nanoparticles supported on cellulose (B213188) have been used in water, a green solvent, to catalyze the three-component synthesis of pyrimido[4,5-b]quinolones with high yields and excellent reusability. nih.gov Another approach involves the green synthesis of Au–Ag@AgCl nanocomposites using plant extracts, which then serve as efficient and recyclable catalysts for the multicomponent synthesis of quinoline derivatives. rsc.org
Reusable solid acid catalysts , such as silica-propylsulfonic acid, offer an alternative to traditional homogeneous acid catalysts for reactions like the Friedländer cyclization, allowing for easy separation and recycling. researchgate.net Cooperative bifunctional catalysts based on transition metal oxides combined with Bi(III) have also been reported for the solvent-free, oxidant-free synthesis of quinolines via oxidative dehydrogenative couplings. rsc.org These systems often utilize more earth-abundant metals like cobalt or iron, moving away from precious metals like palladium. rsc.orgorganic-chemistry.org
Table 3: Examples of Sustainable Catalysts for Quinoline Synthesis
| Catalyst Type | Example | Reaction | Key Advantages | Citation |
|---|---|---|---|---|
| Nanocatalyst | Fe₃O₄ NPs-cellulose | Three-component quinolone synthesis | High yield, reusability, green solvent (water) | nih.gov |
| Nanocatalyst | Au–Ag@AgCl NCs | Multicomponent quinoline synthesis | Green synthesis of catalyst, recyclable, high activity | rsc.org |
| Solid Acid Catalyst | Silica-propylsulfonic acid | Friedländer cyclization | Reusable, solvent-free conditions | researchgate.net |
| Cooperative Catalyst | CoBi₂O₂CO₃ | Dehydrogenative coupling | Solvent-free, oxidant-free, uses abundant metals | rsc.org |
Atom Economy and Reaction Efficiency Analysis
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org High atom economy is a hallmark of green synthesis, as it implies minimal generation of waste byproducts. rsc.org
Many classical named reactions for quinoline synthesis suffer from poor atom economy due to the use of stoichiometric reagents and the formation of significant byproducts. researchgate.net In contrast, modern methods like one-pot multicomponent reactions and cycloaddition strategies are designed to maximize atom economy. rsc.org
A notable example is a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst. rsc.orgrsc.org This method proceeds via a plausible [2+4] cycloaddition mechanism and is highly atom-economical, as water is the only molecule lost in the process. rsc.org Similarly, catalytic dehydrogenative coupling reactions are inherently atom-economic as they form C-C or C-N bonds by removing only H₂ molecules, avoiding the need for pre-functionalized substrates and the waste associated with them. rsc.org Analyzing and optimizing for atom economy is crucial for developing industrial-scale processes that are both cost-effective and environmentally sustainable. rsc.org
Mechanistic Organic Chemistry of Ethyl 2 5 Nitroquinolin 6 Yl Acetate and Its Derivatives
Reactivity Profiling of the Ester Functional Group in Ethyl 2-(5-nitroquinolin-6-YL)acetate
The ethyl acetate (B1210297) substituent attached at the 6-position of the 5-nitroquinoline (B147367) core presents a primary site for a variety of chemical transformations typical of esters. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon.
The ester functional group of this compound can undergo cleavage through hydrolysis or transformation via transesterification, with both processes being catalyzed by either acid or base.
Hydrolysis: This reaction involves the cleavage of the ester bond by water.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible and leads to the formation of 2-(5-nitroquinolin-6-yl)acetic acid and ethanol. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org This reaction yields a carboxylate salt, sodium 2-(5-nitroquinolin-6-yl)acetate (if using NaOH), and ethanol. The final deprotonation of the carboxylic acid by the alkoxide intermediate drives the reaction to completion. libretexts.org
Transesterification: This process involves the exchange of the ethoxy group of the ester with another alkoxy group from a different alcohol.
Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The new alcohol then attacks the activated carbonyl carbon. This is an equilibrium-controlled process. libretexts.org
Base-Catalyzed Transesterification : A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide ion, which then attacks the ester carbonyl.
The table below summarizes these pathways.
| Reaction Type | Catalyst | Reagents | Products | Mechanism Highlights |
| Hydrolysis | Acid (e.g., H₂SO₄) | Water (H₂O) | 2-(5-nitroquinolin-6-yl)acetic acid + Ethanol | Reversible; protonation of carbonyl oxygen. |
| Hydrolysis | Base (e.g., NaOH) | Water (H₂O) | Sodium 2-(5-nitroquinolin-6-yl)acetate + Ethanol | Irreversible; nucleophilic attack by OH⁻. libretexts.orglibretexts.org |
| Transesterification | Acid (e.g., H₂SO₄) | Alcohol (R-OH) | This compound + Ethanol | Reversible; equilibrium process. |
| Transesterification | Base (e.g., NaOR) | Alcohol (R-OH) | This compound + Ethanol | Driven by the formation of a more stable alkoxide. |
The carbonyl carbon of the ester is susceptible to attack by strong nucleophiles, such as organometallic reagents and hydrides. These reactions proceed via nucleophilic acyl substitution, followed by a second nucleophilic addition to the intermediate aldehyde or ketone.
Reaction with Grignard Reagents : The addition of two equivalents of a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. The first equivalent adds to the carbonyl, displacing the ethoxide leaving group to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.
Reduction with Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol. The reaction proceeds through an aldehyde intermediate which is subsequently reduced to 2-(5-nitroquinolin-6-yl)ethanol. Weaker reducing agents like diisobutylaluminum hydride (DIBALH), especially at low temperatures, can sometimes be used to stop the reaction at the aldehyde stage. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org
Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. This reaction is most facile for carboxylic acids that have a carbonyl group at the β-position relative to the carboxyl group.
For this compound, decarboxylation is not a directly applicable reaction. First, the compound is an ester and would need to be hydrolyzed to its corresponding carboxylic acid, 2-(5-nitroquinolin-6-yl)acetic acid. Second, this resulting carboxylic acid lacks the necessary β-carbonyl structure that facilitates decarboxylation through a cyclic transition state. Therefore, 2-(5-nitroquinolin-6-yl)acetic acid is expected to be stable towards typical decarboxylation conditions. While specialized and often harsh methods for decarboxylation of such acids exist, they are not considered a general feature of its reactivity profile. organic-chemistry.org
Investigation of the Nitro Group's Influence on Quinoline (B57606) Ring Reactivity
The presence of a strongly electron-withdrawing nitro group at the C5 position profoundly alters the electronic properties of the quinoline ring system, significantly influencing its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.
In general, electrophilic aromatic substitution (EAS) on quinoline preferentially occurs on the electron-rich benzene (B151609) ring at positions 5 and 8, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. reddit.com
However, in this compound, the situation is more complex:
Deactivating Effect of the Nitro Group : The nitro group at C5 is a powerful deactivating group for EAS due to its strong electron-withdrawing nature (both by induction and resonance). masterorganicchemistry.com This effect significantly reduces the nucleophilicity of the entire quinoline system, making EAS reactions much more difficult to achieve compared to unsubstituted quinoline.
Directing Effects : The nitro group acts as a meta-director. Therefore, it would direct incoming electrophiles to positions C7. The acetate substituent at C6 is a weakly activating ortho, para-director, which would also direct electrophiles to C7 (and C5, which is already substituted).
While the nitro group deactivates the ring towards electrophilic attack, it strongly activates it towards nucleophilic aromatic substitution (SNAr). libretexts.org Electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.orgnih.gov
For an SNAr reaction to occur, two conditions are generally required: the presence of a good leaving group (like a halide) and strong activation from electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org
SNAr Reactions : this compound itself does not possess a suitable leaving group on the aromatic ring for a classic SNAr reaction. However, if a derivative, such as 4-chloro-5-nitro-6-(ethyl acetate)quinoline, were used, the nitro group at C5 would be ortho to the chloro group at C4, strongly activating it for displacement by nucleophiles (e.g., amines, alkoxides). The nitro group would also be para to a potential leaving group at C8.
Vicarious Nucleophilic Substitution (VNS) : In the absence of a leaving group, nitro-activated aromatic rings can undergo VNS, where a hydrogen atom is substituted. nih.gov The nitro group at C5 activates the ring for nucleophilic attack. This type of reaction could potentially occur at positions ortho or para to the nitro group. In this molecule, the C6 position is substituted, but the C4 position could be susceptible to VNS reactions with suitable nucleophiles, leading to the introduction of a substituent at the C4 position.
The table below outlines potential nucleophilic substitution scenarios.
| Reaction Type | Substrate Requirement | Activating Group | Potential Position of Attack | Example Nucleophiles | Expected Product Type |
| SNAr | Leaving group at C4 or C8 | C5-Nitro Group | C4 or C8 | Amines (RNH₂), Alkoxides (RO⁻) | 4- or 8-substituted quinoline derivative |
| VNS | No leaving group required | C5-Nitro Group | C4 | Carbanions, Amines | 4-substituted-5-nitroquinoline derivative |
Reduction Chemistry of the Nitro Group: Formation of Aminoquinolines
The reduction of the nitro group on the quinoline core of this compound is a critical transformation for synthesizing the corresponding aminoquinoline derivatives. This process involves a six-electron reduction of the nitro group (–NO₂) to an amino group (–NH₂). The reaction typically proceeds through intermediate species such as nitroso (–NO) and hydroxylamino (–NOH) functionalities. nih.gov The general mechanism involves the sequential addition of electrons and protons until the fully reduced amine is formed. nih.gov
A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups within the molecule and the desired chemoselectivity. Given that this compound contains an ester group, which can be susceptible to hydrolysis or reduction under certain conditions, selecting a suitable reagent is paramount.
Common methods for the reduction of aromatic nitro groups that are applicable in this context include:
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. It is often highly efficient and produces clean products. researchgate.net However, catalyst poisoning can sometimes be an issue with quinoline derivatives.
Metal-Acid Systems: Combinations like Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or Iron (Fe) powder in acetic acid are classic and effective methods for nitro group reduction. researchgate.net
Transfer Hydrogenation: This technique uses a hydrogen donor, such as formic acid or ammonium (B1175870) formate, with a catalyst like Pd/C, avoiding the need for high-pressure hydrogen gas. researchgate.net
Other Metal Reagents: Reagents like Titanium(III) chloride (TiCl₃) have also been shown to be effective for the reduction of nitroquinolines. clockss.org Sodium borohydride in combination with stannous chloride can also selectively reduce aryl nitro groups. researchgate.net
The following table summarizes common reagents used for the reduction of aromatic nitro compounds.
| Reagent/System | Typical Conditions | Notes |
| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature, 1-10 bar H₂ pressure | Highly efficient, but potential for catalyst poisoning. researchgate.net |
| SnCl₂·2H₂O / HCl | Ethanol solvent, reflux | A common and reliable laboratory method. researchgate.net |
| Fe / CH₃COOH | Acetic acid solvent, heating | Inexpensive and effective, though workup can be tedious. |
| TiCl₃ | Aqueous or alcoholic solution | Can be a mild and selective alternative. clockss.org |
| Na₂S·9H₂O | DMF solvent, 60 °C | A milder reagent, useful when other reducible groups are present. researchgate.net |
The successful synthesis of Ethyl 2-(5-aminoquinolin-6-YL)acetate relies on the chemoselective reduction of the nitro group without affecting the ester functionality or the quinoline ring system.
Exploration of Side Chain Reactivity in this compound
The ethyl acetate side chain attached at the 6-position of the 5-nitroquinoline core introduces a site of significant chemical reactivity, primarily centered on the α-carbon. This reactivity allows for a range of carbon-carbon bond-forming reactions and potential cyclizations.
The hydrogens on the α-carbon (the -CH₂- group adjacent to the ester's carbonyl group) of this compound are acidic. Their acidity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the resulting conjugate base, an enolate anion, through resonance. msu.edulibretexts.org The negative charge of the enolate is delocalized onto the more electronegative oxygen atom. masterorganicchemistry.com
Formation of the enolate is typically achieved by treatment with a strong, non-nucleophilic base in an aprotic solvent to ensure complete deprotonation without competing nucleophilic attack at the ester carbonyl. msu.edu The resulting enolate is a potent carbon-centered nucleophile. youtube.com
This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This process, known as α-alkylation, is a fundamental strategy for elaborating the side chain. The reaction is subject to the typical constraints of Sₙ2 reactions, favoring primary and secondary alkyl halides to minimize competing E2 elimination reactions. libretexts.org
The general two-step sequence for α-alkylation is:
Enolate Formation: Deprotonation of the α-carbon with a strong base.
Alkylation: Nucleophilic attack of the enolate on an alkyl halide.
The table below lists common bases used for the formation of ester enolates.
| Base | pKa of Conjugate Acid | Typical Solvent | Characteristics |
| Lithium diisopropylamide (LDA) | ~36 | Tetrahydrofuran (THF) | Strong, bulky, non-nucleophilic base; ideal for complete and rapid enolate formation. libretexts.org |
| Sodium hydride (NaH) | ~35 (H₂) | THF, DMF | Strong, non-nucleophilic base, but reactions can be slower due to its heterogeneous nature. youtube.com |
| Sodium ethoxide (NaOEt) | ~16 | Ethanol | Weaker base; establishes an equilibrium with the ester, resulting in a lower concentration of the enolate. libretexts.org |
Through this enolate chemistry, a wide variety of alkyl and substituted alkyl groups can be introduced at the α-carbon of the side chain, providing a powerful tool for synthesizing diverse derivatives.
The reactivity of the side-chain enolate also opens up possibilities for intramolecular cyclization reactions, which are fundamental in the synthesis of new ring systems. While the parent molecule, this compound, does not undergo cyclization on its own, appropriately substituted derivatives could be designed to facilitate such transformations.
Several potential cyclization strategies based on the side chain's reactivity can be envisioned:
Intramolecular Alkylation: If a derivative of the quinoline were prepared that contains a leaving group at a sterically accessible position (e.g., the 4-position), the side-chain enolate could potentially displace it via an intramolecular nucleophilic substitution. This would lead to the formation of a new ring fused to the quinoline system. The success of such a reaction would depend heavily on the geometric feasibility and the resulting ring strain of the product.
Dieckmann-Type Condensation: The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters. msu.edu While the starting molecule is not a diester, a derivative could be synthesized where the ethyl group of the ester is replaced by a chain containing another ester moiety. Treatment of this hypothetical diester with a suitable base could then induce an intramolecular reaction, with the enolate of one ester group attacking the carbonyl of the other to form a five- or six-membered ring.
Intramolecular Michael Addition: If a derivative were synthesized containing a Michael acceptor (an α,β-unsaturated carbonyl or nitrile) elsewhere on the quinoline ring or on a substituent, the side-chain enolate could potentially undergo an intramolecular conjugate addition to form a cyclic product. buchler-gmbh.com
These potential reactions highlight the synthetic versatility of the side chain, allowing it to serve as a handle for constructing more complex, polycyclic architectures based on the quinoline scaffold.
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
Reaction Kinetics: The rate at which the transformations of this compound occur is influenced by several factors:
Nitro Group Reduction: The kinetics of this reaction are highly dependent on the chosen method. For catalytic hydrogenation, the rate is affected by temperature, hydrogen pressure, catalyst type and surface area, and substrate concentration. researchgate.net For metal-acid reductions, the rate depends on the concentration of the reactants and the temperature. researchgate.net
Enolate Formation and Alkylation: The deprotonation of the α-carbon using a strong base like LDA is typically a very fast and essentially irreversible reaction. masterorganicchemistry.com The subsequent alkylation step follows the rate law for an Sₙ2 reaction, being first order in both the enolate and the alkyl halide concentration. The rate is sensitive to the steric hindrance of the reactants and the nature of the leaving group on the alkyl halide. libretexts.org
Thermodynamic Considerations: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products.
Nitro Group Reduction: The conversion of a nitro group to an amine is a thermodynamically favorable process, driven by the formation of strong N-H bonds and water (in many procedures).
Cyclization Reactions: For the potential intramolecular reactions, the thermodynamic stability of the resulting cyclic product is a key factor. The formation of five- and six-membered rings is generally thermodynamically favored over smaller or larger rings due to minimal ring strain. msu.edu The equilibrium of a potential Dieckmann condensation, for instance, is driven forward by the final deprotonation of the resulting acidic β-keto ester. msu.edu
The following table outlines the key factors influencing the kinetics and thermodynamics of the principal reactions.
| Reaction | Key Kinetic Factors | Key Thermodynamic Factors |
| Nitro Reduction | Reagent/catalyst type, temperature, pressure (for H₂), concentration. | Formation of stable N-H bonds and byproducts (e.g., H₂O). |
| α-Alkylation | Base strength, solvent, temperature, steric hindrance, leaving group ability. | Formation of a stable C-C bond. |
| Cyclization | Ring size to be formed, geometric constraints (steric hindrance). | Stability of the resulting ring system (ring strain), overall enthalpy change. |
A thorough mechanistic study would involve experimental measurements of reaction rates under various conditions to determine rate laws, activation energies, and the influence of substituents, providing a quantitative understanding of the reactivity of this quinoline derivative.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 5 Nitroquinolin 6 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 2-(5-nitroquinolin-6-YL)acetate
NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the ethyl acetate (B1210297) substituent. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (deshielded). chemicalbook.comstackexchange.com Protons on the pyridine (B92270) ring of the quinoline system are typically observed at lower fields compared to those on the benzene (B151609) ring.
The ethyl acetate moiety gives rise to a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. bris.ac.ukyoutube.comchemicalbook.com The methylene protons of the acetate group attached to the quinoline ring are expected to appear as a singlet.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the quinoline ring will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen heteroatom and the nitro and acetate substituents. researchgate.nettsijournals.com The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift. researchgate.net
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 (Quinoline) | 8.8 - 9.0 | dd | ~4.5, 1.5 |
| H3 (Quinoline) | 7.6 - 7.8 | dd | ~8.5, 4.5 |
| H4 (Quinoline) | 8.6 - 8.8 | dd | ~8.5, 1.5 |
| H7 (Quinoline) | 7.9 - 8.1 | d | ~8.0 |
| H8 (Quinoline) | 8.2 - 8.4 | d | ~8.0 |
| CH₂ (acetate) | 4.0 - 4.2 | s | - |
| O-CH₂ (ethyl) | 4.1 - 4.3 | q | ~7.1 |
| CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.1 |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152 |
| C3 | ~123 |
| C4 | ~135 |
| C4a | ~128 |
| C5 | ~145 |
| C6 | ~138 |
| C7 | ~125 |
| C8 | ~130 |
| C8a | ~148 |
| CH₂ (acetate) | ~45 |
| C=O (ester) | ~170 |
| O-CH₂ (ethyl) | ~61 |
| CH₃ (ethyl) | ~14 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H2-H3, H3-H4, H7-H8) and between the methylene and methyl protons of the ethyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the H2 proton would show a cross-peak with the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduresearchgate.net HMBC is vital for establishing the connectivity between different parts of the molecule. Key correlations would include the methylene protons of the acetate group to the C6 and C5 carbons of the quinoline ring, and to the carbonyl carbon of the ester.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the stereochemistry and conformation of the molecule. For example, a NOESY experiment could show a correlation between the acetate methylene protons and the H7 proton of the quinoline ring, confirming their spatial proximity.
While solution-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. emory.edu In the solid state, anisotropic interactions, which are averaged out in solution, become apparent and can provide valuable structural information. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. emory.edu For this compound, ¹³C and ¹⁵N ssNMR could be used to study polymorphism (the existence of different crystal forms), identify intermolecular interactions in the crystal lattice, and determine the orientation of the nitro group relative to the quinoline ring. researchgate.net
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification
The FTIR and Raman spectra of this compound are expected to show characteristic bands for its three main structural components.
Nitro Group (-NO₂): The nitro group exhibits two strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.comlibretexts.org The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is observed between 1360-1290 cm⁻¹. orgchemboulder.com These bands are often very intense in the IR spectrum.
Ester Group (-COOCH₂CH₃): The most prominent feature of the ester group is the strong carbonyl (C=O) stretching band, which is expected in the region of 1750-1735 cm⁻¹. docbrown.infoorgchemboulder.comblogspot.com Additionally, the C-O stretching vibrations will produce strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comlibretexts.org
Quinoline Ring: The quinoline ring system gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the rings produce a set of bands in the 1600-1400 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ range and can be indicative of the substitution pattern. vscht.cz
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Quinoline | Aromatic C-H Stretch | 3100 - 3000 |
| Quinoline | C=C / C=N Stretch | 1600 - 1400 |
| Quinoline | C-H Out-of-Plane Bend | 900 - 675 |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 |
| Ester (-COOR) | C=O Stretch | 1750 - 1735 |
| Ester (-COOR) | C-O Stretch | 1300 - 1000 |
| Alkyl | C-H Stretch | 3000 - 2850 |
Vibrational spectroscopy can also provide information about the conformational flexibility of the molecule, particularly concerning the rotation around the single bond connecting the acetate group to the quinoline ring. Different spatial arrangements (conformers) can lead to slight shifts in the vibrational frequencies of the involved functional groups. nih.govresearchgate.net By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of different conformers and gain insight into the molecule's preferred three-dimensional structure in the solid state or in solution. nih.gov For instance, changes in the C-O stretching region of the ester or the out-of-plane bending modes of the quinoline ring could indicate different rotational isomers.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, with a molecular formula of C13H12N2O4, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to confirm this exact mass, thereby verifying the compound's elemental formula.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
Note: Data is calculated based on the molecular formula and has not been experimentally confirmed from published literature.
Beyond the exact mass of the parent ion, HRMS provides valuable information through the analysis of fragmentation patterns and isotopic abundance.
Fragmentation Pathways: When subjected to ionization in a mass spectrometer, molecules can break apart into smaller, charged fragments. The pattern of these fragments is often predictable and characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3), the entire ethyl acetate side chain, and potentially the nitro group (-NO2). The quinoline ring itself is relatively stable but can also undergo characteristic fragmentation. Analysis of these pathways provides a "fingerprint" of the molecule, aiding in its structural confirmation.
Isotopic Abundance Analysis: The presence of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in their natural abundances leads to a characteristic isotopic pattern in the mass spectrum. For a molecule with the formula C13H12N2O4, the relative intensities of the M+1, M+2, etc., peaks can be predicted. An experimental HRMS spectrum would be expected to match this theoretical isotopic distribution, providing further confidence in the assigned elemental composition.
Table 2: Predicted Major Fragmentation Ions for this compound
| Proposed Fragment | Molecular Formula of Fragment | Theoretical Exact Mass (m/z) | Data Availability |
|---|---|---|---|
| [M - OCH2CH3]+ | C11H9N2O3 | 217.0613 | Not available |
| [M - COOCH2CH3]+ | C11H8N2O2 | 200.0586 | Not available |
Note: The fragmentation pathways are predicted based on general principles of mass spectrometry; no experimental data has been published.
X-ray Crystallography for Single Crystal Structure Determination of this compound
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the atomic positions within it.
A successful crystallographic study would provide a wealth of structural information, including precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would offer definitive proof of the compound's connectivity and conformation in the solid state. For instance, it would confirm the geometry of the quinoline ring system, the nitro group, and the ethyl acetate substituent.
Table 3: Representative Bond Length and Angle Data from X-ray Crystallography
| Parameter | Atoms Involved | Value (Å or °) | Data Availability |
|---|---|---|---|
| Bond Length | C-N (nitro) | Not available | Not available |
| Bond Length | C=O (ester) | Not available | Not available |
| Bond Angle | O-N-O (nitro) | Not available | Not available |
Note: No crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that stabilize the crystal structure. For this compound, one would anticipate the presence of several types of non-covalent interactions:
π-π stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
C-H···O interactions: The hydrogen atoms on the quinoline ring and the ethyl group can act as weak hydrogen bond donors to the oxygen atoms of the nitro and ester groups of neighboring molecules.
The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Data Availability |
|---|---|---|---|
| π-π stacking | Quinoline ring ↔ Quinoline ring | Not available | Not available |
| C-H···O | C-H (aromatic) ↔ O (nitro) | Not available | Not available |
Note: The intermolecular interactions are predicted based on the molecular structure; no experimental crystallographic data is available to confirm these interactions.
Computational and Theoretical Chemistry Studies of Ethyl 2 5 Nitroquinolin 6 Yl Acetate
Quantum Chemical Calculations for Electronic Structure Analysis
Theoretical investigations into the electronic structure of a molecule typically involve sophisticated computational methods to approximate solutions to the Schrödinger equation. These calculations can elucidate key aspects of molecular behavior.
Optimized Molecular Geometries and Energetics
The foundational step in any quantum chemical analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process identifies the conformation with the lowest potential energy. While general principles of chemical bonding and structure apply, specific bond lengths, bond angles, and dihedral angles for Ethyl 2-(5-nitroquinolin-6-YL)acetate would require dedicated computational studies, which are currently unavailable.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A detailed FMO analysis for this compound, including the energies and spatial distributions of these orbitals, has not been reported in the reviewed literature. Such an analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The EPS map highlights regions of negative potential (electron-rich) and positive potential (electron-poor), offering clues about intermolecular interactions. Specific EPS maps for this compound are not available in the public domain.
Conformational Analysis of this compound
The presence of rotatable bonds in this compound suggests that it can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable forms and understand their relative energies.
Potential Energy Surface Scans for Rotatable Bonds
To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically rotating specific bonds and calculating the energy at each step. This process helps to identify energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them. Such a detailed scan for the rotatable bonds in this compound has not been documented.
Identification of Stable Conformers and their Relative Stabilities
Following a PES scan, the identified energy minima are further optimized to determine the precise geometries of the stable conformers. Their relative stabilities are then calculated based on their energy differences. This information is crucial for understanding which conformations are most likely to be present under given conditions. However, a specific report on the stable conformers of this compound and their relative stabilities could not be located.
Prediction of Spectroscopic Parameters using Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to calculate NMR chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.
DFT-Based NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, especially the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, have become standard for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netresearchgate.net
The process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govnih.gov Once the lowest energy conformation is found, the GIAO method is applied to calculate the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these shielding values to a standard, commonly Tetramethylsilane (TMS).
The predicted chemical shifts for this compound are influenced by its distinct electronic features. The electron-withdrawing nature of the nitro group (-NO₂) causes significant deshielding (downfield shifts) for nearby protons and carbons, particularly on the quinoline (B57606) ring. Conversely, the ester group contributes to a varied electronic landscape, influencing the shifts of the acetate (B1210297) side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values calculated using DFT/B3LYP/6-311++G(d,p) and are for illustrative purposes.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline H-2 | 8.95 | 151.2 |
| Quinoline H-3 | 7.68 | 122.5 |
| Quinoline H-4 | 8.89 | 134.1 |
| Quinoline C-4a | - | 129.8 |
| Quinoline C-5 | - | 149.5 |
| Quinoline C-6 | - | 135.7 |
| Quinoline H-7 | 7.91 | 125.3 |
| Quinoline H-8 | 8.65 | 128.9 |
| Quinoline C-8a | - | 147.6 |
| Acetate CH₂ | 4.25 | 41.8 |
| Ester C=O | - | 170.5 |
| Ethyl OCH₂ | 4.19 | 61.7 |
| Ethyl CH₃ | 1.25 | 14.2 |
Computational Vibrational Frequency Analysis
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies and their corresponding normal modes. nih.gov DFT calculations, using functionals like B3LYP, are highly effective for this purpose. researchgate.net
The theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov
For this compound, the calculated spectrum would show characteristic peaks corresponding to its functional groups. Key vibrational modes would include:
N-O stretching from the nitro group, expected to appear as strong bands.
C=O stretching from the ester carbonyl, a prominent and sharp peak.
C-H stretching from the aromatic quinoline ring and the aliphatic ethyl group.
C=C and C=N stretching from the quinoline ring system.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are theoretical, unscaled values calculated at the B3LYP/6-31G(d,p) level and are for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3050 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2995 - 2950 | 3000 - 2850 |
| Ester C=O Stretch | 1745 | 1750 - 1735 |
| NO₂ Asymmetric Stretch | 1540 | 1560 - 1515 |
| Aromatic C=C/C=N Stretch | 1610 - 1450 | 1625 - 1430 |
| NO₂ Symmetric Stretch | 1355 | 1355 - 1315 |
| C-O Stretch (Ester) | 1230 | 1300 - 1200 |
Reaction Mechanism Modeling for Derivatization of this compound
Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition states, and energetics. rsc.org For a molecule like this compound, a common derivatization pathway involves nucleophilic aromatic substitution (SₙAr), where the electron-withdrawing nitro group activates the quinoline ring towards attack by a nucleophile.
Transition State Characterization and Reaction Pathway Elucidation
Modeling an SₙAr reaction involves locating and characterizing all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. A typical SₙAr mechanism proceeds via a two-step addition-elimination pathway.
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom (e.g., the C-5 position bearing the nitro group), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is the transition state or a species very close in energy to the transition state of the first step.
Leaving Group Departure: The aromaticity is restored as the leaving group (in this case, the nitro group) is expelled.
Computational methods are used to find the geometry of the transition state (TS) connecting the reactants to the Meisenheimer intermediate. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of the C-nucleophile bond).
Activation Energy Barriers and Reaction Rate Predictions
By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the highest-energy transition state is the activation energy (Eₐ). This value is crucial as it governs the rate of the reaction according to the Arrhenius equation. A lower activation energy implies a faster reaction rate.
DFT calculations can predict the activation energy barriers for the derivatization of this compound with various nucleophiles. This allows for a theoretical comparison of reaction feasibility and regioselectivity. For instance, the energy barrier for a nucleophile attacking the C-5 position can be compared to the barrier for attack at other positions to predict the most likely product.
Table 3: Hypothetical Calculated Activation Energies for SₙAr Derivatization (Note: These values are illustrative examples for the reaction of this compound with different nucleophiles, where the nitro group is substituted.)
| Nucleophile | Solvent | Method | Predicted Activation Energy (Eₐ) (kcal/mol) |
| Methoxide (CH₃O⁻) | DMSO | DFT/B3LYP | 15.8 |
| Ammonia (NH₃) | DMSO | DFT/B3LYP | 24.5 |
| Thiophenoxide (PhS⁻) | DMSO | DFT/B3LYP | 18.2 |
These computational predictions help rationalize experimental outcomes and guide the design of new synthetic routes for modifying the core structure of this compound.
Ethyl 2 5 Nitroquinolin 6 Yl Acetate As a Versatile Synthetic Building Block
Synthesis of Advanced Heterocyclic Systems via Derivatization of Ethyl 2-(5-nitroquinolin-6-YL)acetate
The functional groups of this compound make it an ideal starting material for the synthesis of complex heterocyclic structures. The strategic modification of the nitro and acetate (B1210297) moieties allows for the construction of novel ring systems fused to the quinoline (B57606) core or the incorporation of the quinoline unit into larger macrocyclic structures.
Construction of Fused Polycyclic Nitrogen Heterocycles
The synthesis of fused polycyclic nitrogen heterocycles is a significant area of organic chemistry, as these structures are often associated with potent biological activity and unique material properties. This compound serves as a strategic precursor for such systems through a sequence of tailored chemical reactions.
A common and effective strategy involves the chemical reduction of the nitro group at the 5-position to a primary amine. This transformation is a critical step, as the resulting amino group can participate in cyclization reactions with the adjacent acetate side chain at the 6-position. For instance, reductive cyclization can lead to the formation of a new heterocyclic ring fused between these two positions. Depending on the reaction conditions and reagents used, various fused systems, such as lactams, can be generated.
Further elaboration is possible. The active methylene (B1212753) in the acetate group can be functionalized prior to cyclization, or the newly formed amino group can be derivatized to steer the cyclization towards different heterocyclic scaffolds. These synthetic routes provide access to novel polycyclic aromatic compounds that are otherwise difficult to synthesize.
Incorporation into Macrocyclic Architectures
Macrocycles are large ring structures that are of great interest in supramolecular chemistry and drug discovery. The bifunctional nature of this compound allows it to be used as a component in the synthesis of complex macrocyclic architectures.
To incorporate this molecule into a macrocycle, its functional groups must be modified to participate in ring-forming reactions. A typical approach involves:
Reduction of the nitro group: Converting the nitro group to an amine provides a nucleophilic site for reactions such as amide or imine bond formation.
Modification of the acetate group: The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to form amide bonds, or it can be reduced to an alcohol for ether linkages.
By transforming the nitro and acetate groups into two reactive ends, the molecule can be reacted with a long-chain molecule that has complementary reactive functional groups at both of its ends. This "stitching" reaction, often performed under high-dilution conditions to favor intramolecular cyclization, results in the formation of a large ring that incorporates the rigid quinoline scaffold. The specific nature of the linker and the reactive groups determines the size, shape, and properties of the final macrocycle.
Development of Functional Materials Utilizing this compound Scaffolds
The quinoline ring system is an important component in many functional organic materials due to its electron-deficient nature and rigid, planar structure, which can facilitate electron transport and promote intermolecular interactions. This compound is a potential precursor for such materials, although its direct application is limited, and it typically requires chemical modification to impart desired electronic or physical properties.
Precursors for Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), materials based on quinoline derivatives are widely used, most notably as electron-transport materials or as ligands in emissive metal complexes. dergipark.org.tr While this compound itself is not typically used as an emissive or charge-transport material, its scaffold is highly relevant. The presence of the nitro group, which is a strong electron-withdrawing group, can quench fluorescence and is generally undesirable in the final OLED material.
However, the compound serves as a valuable synthetic intermediate. The nitro group can be chemically transformed into other functionalities that are more suitable for OLED applications. For example, reduction to an amino group, followed by reactions to introduce aromatic substituents, can yield highly conjugated molecules with tailored electronic properties. These derivatives can then be investigated as potential host materials, electron-transport materials, or as fluorescent emitters in OLED devices. beilstein-journals.org The ability to modify the quinoline core through this building block approach allows for the systematic tuning of properties like energy levels (HOMO/LUMO) and thermal stability. beilstein-journals.org
Components in Conjugated Polymers and Optoelectronic Devices
Conjugated polymers are essential materials for a range of optoelectronic devices, including polymer LEDs, solar cells, and transistors. nih.gov The incorporation of electron-deficient units like quinoline into a polymer backbone is a common strategy to create n-type or ambipolar semiconducting materials.
This compound can be envisioned as a monomer precursor for polymerization reactions. To be useful in this context, the molecule would need to be functionalized with at least two reactive sites suitable for polymerization, such as halides or boronic esters for cross-coupling reactions (e.g., Suzuki or Stille coupling).
A potential synthetic route would involve:
Transforming the nitro and/or acetate groups.
Introducing polymerizable functional groups (e.g., bromine, boronic acid) onto the quinoline ring or its substituents.
The resulting monomer could then be copolymerized with other aromatic units to create a conjugated polymer. The properties of the final polymer, such as its bandgap, charge carrier mobility, and solubility, would be influenced by the structure of the quinoline-based unit and the comonomer used.
Ligands in Coordination Chemistry for Material Applications (e.g., MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). rsc.org The properties of a MOF are determined by both the metal and the organic ligand. To be used as a ligand in MOF synthesis, a molecule typically needs to have two or more coordination sites, such as carboxylate or azole groups.
This compound can be converted into a suitable ligand for MOF synthesis. A straightforward modification is the hydrolysis of the ethyl acetate group to a carboxylic acid. This creates a potential coordination site. To create a bridging ligand capable of forming a stable framework, a second coordination site is often necessary. This can be achieved by modifying the nitro group. For example, reduction to an amine followed by further reactions could introduce another coordinating group.
Alternatively, the quinoline nitrogen itself can act as a coordination site. A ligand derived from this molecule, such as 5-nitro-6-quinolineacetic acid (after hydrolysis), could coordinate to metal centers through both the quinoline nitrogen and the carboxylate group, potentially forming coordination polymers. mdpi.com The specific structure and properties (e.g., porosity, stability) of the resulting MOF would depend on the metal ion used and the coordination geometry it adopts with the ligand.
Catalyst Development and Ligand Design Based on the this compound Framework
The functional group combination of a nitro-substituted quinoline ring and an ethyl acetate moiety in this compound suggests a potential for its use in catalysis and ligand design. The nitrogen atom of the quinoline ring and the oxygen atoms of the ester group could theoretically act as coordination sites for metal centers. Furthermore, the nitro group can modulate the electronic properties of the quinoline system, which is a critical factor in the performance of catalysts and ligands. However, a comprehensive search of existing research databases and chemical literature yields no specific studies where this compound has been utilized for these purposes.
Chiral Auxiliaries Derived from this compound
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. These molecules, which are temporarily incorporated into a prochiral substrate, guide the stereochemical outcome of a reaction before being cleaved. While various chiral scaffolds are known and widely used, there is no available research demonstrating the synthesis or application of chiral auxiliaries derived from this compound. The development of such auxiliaries would first require the introduction of a chiral element to the molecule and subsequent investigation into its efficacy in inducing diastereoselectivity in chemical transformations. To date, such research has not been reported.
Transition Metal Catalysts with Quinoline-based Ligands
Quinoline and its derivatives are well-established ligands in coordination chemistry and have been successfully employed in a multitude of transition metal-catalyzed reactions. The quinoline motif can coordinate to a metal center, influencing its catalytic activity and selectivity. While the broader class of quinoline-based ligands is extensively studied, there are no specific reports on the use of this compound or its direct derivatives as ligands for transition metal catalysts. Research in this area would involve the synthesis of metal complexes featuring this compound as a ligand and the evaluation of their catalytic performance in various organic transformations.
Applications in Chemo-Sensors and Probes Research (Non-Biological)
The photophysical properties of aromatic and heteroaromatic compounds often make them suitable candidates for the development of chemical sensors. The quinoline nucleus, in particular, is known to be a part of many fluorescent molecules. The presence of a nitro group, which is a strong electron-withdrawing group, can significantly influence the electronic and photophysical properties of the quinoline ring, potentially leading to applications in sensing.
Development of Fluorescence-Based Sensors
Fluorescence spectroscopy is a highly sensitive technique for the detection of various analytes. The development of fluorescence-based sensors often relies on the modulation of the fluorophore's emission in the presence of a target analyte. This can occur through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of emissive exciplexes. Nitroaromatic compounds are known to be efficient fluorescence quenchers, a property that can be harnessed for sensor design. However, there is no published research on the intrinsic fluorescence properties of this compound or its application as a scaffold for fluorescence-based sensors.
Detection of Specific Analytes in Environmental or Industrial Contexts
The development of chemo-sensors for the detection of specific analytes in environmental or industrial samples is a critical area of research. These sensors can provide rapid, on-site analysis of pollutants, industrial chemicals, or other substances of interest. While quinoline-based sensors have been developed for various analytes, there are no studies that have specifically utilized this compound for the detection of any analyte in an environmental or industrial context. Research in this direction would require the characterization of the compound's response to various analytes and the evaluation of its selectivity and sensitivity.
Future Research Directions and Translational Potential of Ethyl 2 5 Nitroquinolin 6 Yl Acetate Chemistry
Exploration of Novel Reaction Pathways and Catalytic Systems for Efficient Synthesis
The synthesis of quinoline (B57606) derivatives has been a subject of intense research, traditionally relying on methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.gov While effective, these methods often require harsh conditions and can be inefficient. nih.gov Future research into the synthesis of Ethyl 2-(5-nitroquinolin-6-YL)acetate will likely focus on developing more efficient, sustainable, and regioselective methodologies. A primary area of exploration is the application of modern transition metal-catalyzed C-H activation and functionalization strategies. mdpi.comnih.gov Catalysts based on palladium, rhodium, ruthenium, and copper have shown remarkable efficacy in forming the quinoline scaffold through cascade C-H activation and heteroannulation reactions. mdpi.com For instance, rhodium-catalyzed cyclization between anilines and alkynyl esters offers a direct route to quinoline carboxylates. mdpi.com Adapting such pathways could provide a more direct and atom-economical synthesis for the target compound.
Table 1: Potential Catalytic Systems for Advanced Synthesis of Quinoline Derivatives
| Catalyst Type | Specific Examples | Potential Advantages for Synthesis |
|---|---|---|
| Transition Metal Catalysts | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Copper (Cu), Iron (Fe), Nickel (Ni) mdpi.comorganic-chemistry.orgnih.gov | High efficiency, regioselectivity, C-H activation capabilities. mdpi.comnih.gov |
| Heterogeneous Catalysts | Metal-Organic Frameworks (MOFs), Zeolites, Nanocatalysts, Sulfated Zirconia nih.gov | Recyclability, sustainability, ease of separation, mild reaction conditions. numberanalytics.com |
| Ionic Liquids (ILs) | [Hbim]BF₄, ImBu-SO₃H nih.gov | Act as both solvent and catalyst, high yields, reusable. nih.gov |
| Organocatalysts | Benzylamine, Squaramide organic-chemistry.orgmdpi.com | Metal-free, environmentally friendly, good functional group tolerance. organic-chemistry.org |
| Photocatalysts | Eosin Y, Rose Bengal, Iridium and Ruthenium complexes | Mild reaction conditions, access to unique reaction pathways via radical intermediates. |
Investigation of Non-Covalent Interactions and Supramolecular Assembly of this compound Derivatives
The arrangement of molecules in the solid state, governed by non-covalent interactions, is crucial for determining the physical and chemical properties of materials. Future research should delve into the supramolecular chemistry of this compound and its derivatives. southasiacommons.net The molecule possesses several functional groups capable of participating in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. numberanalytics.com The nitro group is a strong hydrogen bond acceptor, while the quinoline ring system is prone to π-π stacking. nih.gov The ester moiety can also act as a hydrogen bond acceptor.
Understanding these interactions through systematic experimental studies (e.g., X-ray crystallography) and theoretical calculations is essential. frontiersin.org This knowledge can be harnessed for crystal engineering, allowing for the rational design of new materials with tailored properties. researchgate.net For example, by modifying the substituents on the quinoline core, it may be possible to control the self-assembly process to form specific supramolecular architectures like organogels, liquid crystals, or porous materials. rsc.org A detailed investigation of these non-covalent forces will be fundamental to unlocking the potential of this compound derivatives in materials science. frontiersin.org
Table 2: Key Non-Covalent Interactions in this compound Derivatives
| Interaction Type | Participating Moieties | Potential Impact on Supramolecular Structure |
|---|---|---|
| π-π Stacking | Quinoline aromatic rings | Governs the packing of molecules, influences electronic properties. nih.gov |
| Hydrogen Bonding | Nitro group (acceptor), Ester carbonyl (acceptor) with suitable donors | Directs crystal packing, crucial for creating specific architectures. numberanalytics.com |
| van der Waals Forces | Entire molecular framework | Contribute to overall stability and packing density. numberanalytics.com |
| Dipole-Dipole Interactions | Polar nitro and ester groups | Influence molecular orientation and bulk properties. |
| Anion-π Interactions | Electron-deficient quinoline ring and potential anions | Can be used to construct specific host-guest systems. southasiacommons.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. numberanalytics.comresearchgate.net Integrating the synthesis of this compound into flow chemistry platforms is a critical future direction. Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and reduced side-product formation. ucd.ieresearchgate.net This technology is particularly well-suited for handling potentially hazardous reactions, such as nitrations, by minimizing the volume of reactive intermediates at any given time. acs.org
Coupling flow synthesis with automated platforms can further accelerate research and development. researchgate.netnih.gov Automated systems can perform multi-step syntheses, reaction optimization, and purification without manual intervention. akjournals.comyoutube.com Such platforms facilitate high-throughput synthesis of derivative libraries, enabling rapid exploration of structure-activity relationships. nih.gov For instance, an automated flow system could be designed to sequentially synthesize various analogues of this compound by varying the starting materials, and then purify them for subsequent screening. akjournals.com This integration of flow chemistry and automation will be instrumental in accelerating the discovery of new applications for this class of compounds.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward by extending operation time. researchgate.net |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes. acs.org |
| Heat & Mass Transfer | Often inefficient, leading to hotspots | Superior control, leading to better selectivity. akjournals.com |
| Process Control | Limited control over reaction parameters | Precise control of temperature, pressure, time. researchgate.net |
| Reproducibility | Can be variable between batches | High reproducibility and consistency. numberanalytics.com |
| Integration | Difficult to integrate into multi-step sequences | Easily telescoped for multi-step automated synthesis. ucd.ieakjournals.com |
Development of High-Throughput Screening Methodologies for Material Applications
To unlock the full potential of this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. ewadirect.com HTS allows for the rapid evaluation of large libraries of compounds for specific properties, dramatically accelerating the discovery process. nih.gov In the context of materials science, HTS can be employed to screen for desired characteristics such as fluorescence, non-linear optical activity, conductivity, or catalytic performance. ewadirect.com
For example, a library of derivatives could be synthesized using automated platforms and then deposited into microplate wells. acs.org Automated imaging or spectroscopic techniques could then rapidly assess the optical properties of each compound. researchgate.net Similarly, combinatorial approaches could be used to screen for catalytic activity by mixing derivatives with various substrates and analyzing the product formation via mass spectrometry. nih.gov The development of such HTS workflows, tailored to specific material applications, will enable the efficient identification of lead compounds from a vast chemical space, guiding further optimization efforts. rsc.org
Table 4: Hypothetical High-Throughput Screening Workflow for Optical Materials
| Step | Description | Technology/Method |
|---|---|---|
| 1. Library Synthesis | Automated parallel synthesis of this compound derivatives. | Automated synthesis platforms, flow chemistry systems. nih.gov |
| 2. Plate Preparation | Dispensing of synthesized compounds into multi-well plates (e.g., 96- or 384-well). | Robotic liquid handlers. |
| 3. Primary Screening | Rapid measurement of key optical properties (e.g., absorption, fluorescence emission). | Plate readers, automated fluorescence microscopy. |
| 4. Data Analysis | Automated analysis to identify "hits" that meet predefined criteria. | Custom software, statistical analysis tools. |
| 5. Hit Confirmation | Re-synthesis and re-testing of promising candidates to confirm activity. | Standard laboratory synthesis and characterization. |
| 6. Secondary Screening | In-depth characterization of confirmed hits (e.g., quantum yield, photostability). | Advanced spectroscopic and analytical techniques. |
Theoretical and Experimental Synergy in Understanding Complex Reactivity Patterns
A synergistic approach combining theoretical calculations and experimental work is paramount for a deep understanding of the reactivity and properties of this compound. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into reaction mechanisms, transition state energies, and the electronic structure of molecules. rsc.org These theoretical predictions can guide the design of experiments, helping to select the most promising reaction conditions, catalysts, or substrates, thereby saving significant time and resources. researchgate.net
For instance, DFT calculations can be used to predict the regioselectivity of C-H functionalization reactions on the quinoline ring, rationalize the observed outcomes of catalytic cycles, and model the non-covalent interactions responsible for supramolecular assembly. frontiersin.orgrsc.org Experimental results, in turn, serve to validate and refine the theoretical models. This iterative feedback loop between theory and experiment is a powerful strategy for tackling complex chemical challenges. rsc.org Applying this synergistic approach to the study of this compound will not only accelerate the development of new synthetic routes but also provide a fundamental understanding of its chemical behavior, paving the way for the rational design of new functional molecules and materials.
Table 5: Synergy Between Theoretical and Experimental Approaches
| Area of Investigation | Theoretical Approach (e.g., DFT) | Experimental Validation |
|---|---|---|
| Reaction Mechanisms | Calculate transition state energies, map potential energy surfaces. rsc.org | Kinetic studies, intermediate trapping, isotopic labeling experiments. |
| Spectroscopic Properties | Predict NMR, IR, and UV-Vis spectra. | Comparison with experimentally measured spectra. |
| Molecular Geometry | Optimize molecular structures and predict bond lengths/angles. | X-ray crystallography, electron diffraction. nih.gov |
| Non-Covalent Interactions | Energy decomposition analysis, non-covalent interaction (NCI) plots. numberanalytics.comnih.gov | Analysis of crystal packing from X-ray diffraction data. frontiersin.org |
| Reactivity Prediction | Calculate molecular orbital energies (HOMO/LUMO), electrostatic potential maps. | Testing predicted reactions with various reagents and catalysts. |
Table 6: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl Acrylate |
| 6-Cl-quinoline N-oxide |
| 6-F-quinoline N-oxide |
| N-cyclohexyl hydrazinecarboxamide |
| N-(naphthalen-1-yl) hydrazinecarboxamide |
| 6-methoxyquinoline N-oxide |
| 6-methylquinoline N-oxide |
| 3-bromoquinoline N-oxide |
| 6-(methoxycarbonyl)quinoline N-oxide |
| Aniline (B41778) |
| Glycerol |
| Sulfuric Acid |
| Pyruvic Acid |
| Quinine |
| Chloroquine |
Q & A
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. After data collection, use SHELXT for space-group determination and SHELXL for refinement. Key steps include: (i) Data collection at low temperature (e.g., 100 K) to minimize thermal motion. (ii) Use of Olex2 or SHELXLE for structure visualization. (iii) Validation of hydrogen-bonding networks with PLATON .
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
- Methodological Answer :
- GC-MS : Identify volatile impurities using a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min).
- HPLC : Use a C18 column and UV detection at 254 nm (for nitro-aromatic absorption).
- TLC : Monitor reaction progress on silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
Q. What solvent systems are optimal for recrystallization, and how does ethyl acetate’s polarity influence purification?
- Methodological Answer : Ethyl acetate’s moderate polarity (logP ~0.7) makes it suitable for dissolving nitroaromatic compounds. Recrystallization can be achieved using a mixed solvent system (e.g., ethyl acetate/hexane). Slow evaporation at 4°C enhances crystal quality. Solubility data for analogous compounds (e.g., ethyl 2-phenylacetoacetate) suggests similar behavior .
Q. How can NMR spectroscopy resolve regiochemical ambiguities in the quinoline core?
- Methodological Answer :
- ¹H NMR : The nitro group deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm for H-7 and H-8 in quinoline).
- NOESY : Confirm spatial proximity between the acetate side chain and nitro group.
- 13C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
- Methodological Answer : Cross-validate using: (i) DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. (ii) SC-XRD to confirm bond lengths/angles. (iii) High-resolution MS for exact mass verification. Discrepancies in nitro-group orientation may indicate tautomerism or crystal-packing effects .
Q. What strategies mitigate nitro-group reduction during catalytic hydrogenation of related intermediates?
Q. How does polymorphism affect the compound’s physicochemical properties, and how can it be characterized?
- Methodological Answer : Polymorph screening involves: (i) Crystallization from multiple solvents (e.g., ethanol, acetonitrile). (ii) DSC/TGA to identify thermal transitions. (iii) PXRD to compare diffraction patterns. SHELXL refinement can distinguish between polymorphs by analyzing unit-cell parameters .
Q. What mechanistic insights explain the reactivity of the nitroquinoline core under basic conditions?
Q. How can computational tools predict the compound’s stability in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
